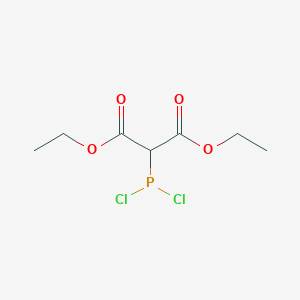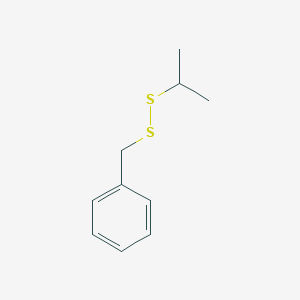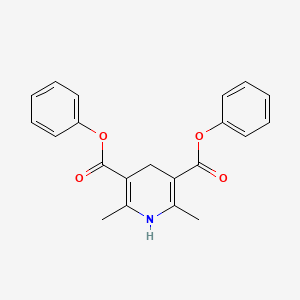
1-(L-alpha-Glutamyl)-2-isopropylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(L-alpha-Glutamyl)-2-isopropylhydrazine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an L-alpha-glutamyl group attached to an isopropylhydrazine moiety. The L-alpha-glutamyl group is derived from L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes.
Méthodes De Préparation
The synthesis of 1-(L-alpha-Glutamyl)-2-isopropylhydrazine involves several steps, starting with the preparation of the L-alpha-glutamyl group. This group can be synthesized from L-glutamic acid through a series of chemical reactions, including protection and deprotection steps to ensure the selective formation of the desired product. The isopropylhydrazine moiety is then introduced through a coupling reaction, typically using reagents such as carbodiimides to facilitate the formation of the hydrazine bond.
Industrial production methods for this compound may involve the use of biotechnological processes, such as metabolic engineering of microorganisms to produce the L-alpha-glutamyl group, followed by chemical synthesis to attach the isopropylhydrazine moiety. These methods aim to improve yield and reduce the generation of by-products .
Analyse Des Réactions Chimiques
1-(L-alpha-Glutamyl)-2-isopropylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(L-alpha-Glutamyl)-2-isopropylhydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(L-alpha-Glutamyl)-2-isopropylhydrazine involves its interaction with specific molecular targets and pathways. The L-alpha-glutamyl group can interact with enzymes involved in amino acid metabolism, while the isopropylhydrazine moiety may interact with other cellular components. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(L-alpha-Glutamyl)-2-isopropylhydrazine can be compared with other similar compounds, such as:
L-alpha-glutamyl zwitterionic group: A zwitterionic group formed from L-glutamic acid, which shares structural similarities with the L-alpha-glutamyl group in this compound.
The uniqueness of this compound lies in its specific combination of the L-alpha-glutamyl group and the isopropylhydrazine moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
60762-50-7 |
|---|---|
Formule moléculaire |
C8H17N3O3 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-amino-5-oxo-5-(2-propan-2-ylhydrazinyl)pentanoic acid |
InChI |
InChI=1S/C8H17N3O3/c1-5(2)10-11-8(14)6(9)3-4-7(12)13/h5-6,10H,3-4,9H2,1-2H3,(H,11,14)(H,12,13) |
Clé InChI |
HGFIFOSVDVQFMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NNC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)


![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)


![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)

![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)




